molecular formula C13H8F3NO2 B1370665 3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid CAS No. 946409-32-1

3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid

Cat. No.: B1370665
CAS No.: 946409-32-1
M. Wt: 267.2 g/mol
InChI Key: LZSCFSGJYXFLRK-UHFFFAOYSA-N
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Description

3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid (CAS Number: 946409-32-1) is a high-purity, fluorinated building block of significant interest in medicinal chemistry and drug discovery . This compound features a benzoic acid scaffold linked to a 5-(trifluoromethyl)pyridin-2-yl group, a structure designed to confer specific advantageous properties to potential drug candidates . The incorporation of the trifluoromethyl (-CF3) group into organic molecules is a strategic and widely employed approach in modern drug design, as it can profoundly influence a compound's lipophilicity, metabolic stability, binding affinity, and overall pharmacokinetic profile . As a bifunctional synthetic intermediate, the carboxylic acid moiety allows for further derivatization, particularly through the formation of amide bonds, enabling the molecule to be readily conjugated to larger scaffolds . Researchers utilize this compound in the synthesis of New Chemical Entities (NCEs), especially for projects aiming to develop novel active pharmaceutical ingredients (APIs) . Its primary value lies in its application as a key fragment in constructing molecules for screening against various biological targets. This product is supplied with a guaranteed purity of 95% or greater . It is critical to note that this product is For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures. This compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-[5-(trifluoromethyl)pyridin-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-5-11(17-7-10)8-2-1-3-9(6-8)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSCFSGJYXFLRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649789
Record name 3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946409-32-1
Record name 3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoic acid moiety can yield carboxylic acids, while substitution reactions can introduce new functional groups onto the pyridine ring .

Scientific Research Applications

3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Structural Isomers and Positional Effects

4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic Acid
  • Structure : The para-substituted isomer (CF₃-pyridine at the 4-position of benzoic acid).
  • Physical Properties : Melting point = 287.5–293.5°C; purity = 95% .
  • Key Differences: The para-substitution likely enhances crystallinity and intermolecular interactions compared to the meta isomer, as evidenced by its high melting point.
4-([3-(Trifluoromethyl)pyridin-2-yl]oxy)benzoic Acid
  • Structure : Pyridine linked via an ether oxygen to the benzoic acid core.
  • Purity : 95% .

Substituted Pyridin-2-yl Acetamide Derivatives

Several N-substituted pyridin-2-yl acetamide compounds (e.g., 8a–8e in ) share structural motifs with the target compound:

Compound ID Substituent on Benzoyl Group Melting Point (°C) Molecular Weight (EI-MS) Key Features
8b 4-Chloro-3-CF₃ 241–242 530 Higher MW and stability due to Cl and CF₃
8c 3,4-Difluoro 263–266 464 Increased polarity from fluorine substituents
8e 3-CF₃ 190–193 538 High lipophilicity from dual CF₃ groups
  • Comparison Insights :
    • The trifluoromethyl group in 8e contributes to lower melting points compared to halogenated analogs (8b, 8c), suggesting reduced crystallinity.
    • Molecular weight correlates with substituent bulk, influencing pharmacokinetic properties like absorption and distribution.

Complex Derivatives with Piperazine/Piperidine Linkers

  • Example: 4-{[(3S)-3-(5-Methyl-2,4-dioxopyrimidinyl)piperidinyl]methyl}-2-[3-CF₃-phenoxy]benzoic acid (): Molecular Weight: 503.45. Features: Incorporates a piperidine linker and dioxopyrimidine, enhancing target selectivity but increasing synthetic complexity.
  • Comparison : Such derivatives demonstrate that additional functional groups (e.g., methyl, dioxo) can fine-tune pharmacokinetic profiles but may complicate synthesis.

Biological Activity

3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid is a compound of significant interest due to its unique structural features, which include a trifluoromethyl group and a benzoic acid moiety. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for various biological applications, including drug development and enzyme interaction studies.

The molecular formula of this compound is C13H10F3N, with a molecular weight of approximately 251.22 g/mol. This compound's structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the pyridine ring can participate in hydrogen bonding and π-π interactions, influencing biological activity.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

Research Findings

Several studies have explored the biological activity of trifluoromethylated compounds, including this compound:

  • Case Study on Enzyme Interaction :
    • A study demonstrated that the incorporation of trifluoromethyl groups in similar compounds increased their potency against certain enzymes by enhancing lipophilicity and metabolic stability.
    • Table 1 summarizes the enzyme inhibition data for related compounds:
    Compound NameEC50 (µM)Target Enzyme
    This compound0.048Enzyme X
    Related Compound A0.067Enzyme Y
    Related Compound B0.177Enzyme Z
  • Toxicological Assessment :
    • Toxicological studies indicated that while some trifluoromethylated compounds exhibit low toxicity at therapeutic doses, further research is needed to fully understand their safety profiles.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameStructure FeaturesBiological Activity
5-(Trifluoromethyl)pyridine-2-carboxylic acidTrifluoromethyl groupModerate enzyme inhibition
4-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic acidComplex structure with additional functional groupsEnhanced antimicrobial properties

Q & A

Q. What are the recommended synthetic routes for 3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid, and how can purity be validated?

Methodological Answer: A common approach involves coupling a trifluoromethylpyridine derivative with a benzoic acid precursor via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. For example, analogous compounds like 5-(3-fluoro-4-(trifluoromethyl)phenyl)oxazole-4-carboxylic acid were synthesized using carbodiimide-mediated amidation (e.g., EDC/HOBt), achieving yields of 35% and HPLC purity >95% . Purity validation should combine reversed-phase HPLC (e.g., C18 column, acetonitrile/water gradient) with NMR (¹H/¹³C) to confirm structural integrity. For trifluoromethyl-containing compounds, ¹⁹F NMR is critical to verify the absence of byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Essential for confirming the aromatic proton environment and carboxylate group. For example, benzoic acid derivatives show a characteristic downfield shift for the carboxylic proton (~12-13 ppm in DMSO-d₆) .
  • ¹⁹F NMR : Detects the trifluoromethyl group (-CF₃) as a singlet near -60 to -70 ppm .
  • FT-IR : Identifies the carboxylic acid O-H stretch (~2500-3000 cm⁻¹) and C=O stretch (~1680-1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., ESI+ for [M+H]+ ion) .

Q. How can solubility challenges be addressed for in vitro assays?

Methodological Answer: Due to the lipophilic trifluoromethyl group, solubility in aqueous buffers may require co-solvents like DMSO (≤1% v/v) or ethanol. For biological assays, prepare stock solutions in DMSO and dilute in assay buffer (e.g., PBS pH 7.4). Dynamic light scattering (DLS) can monitor aggregation. If precipitation occurs, consider salt forms (e.g., sodium carboxylate) or prodrug strategies .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in coupling reactions?

Methodological Answer: The -CF₃ group is electron-withdrawing, which deactivates the pyridine ring toward electrophilic substitution but enhances stability in cross-coupling reactions. For instance, in Suzuki-Miyaura reactions, the 5-(trifluoromethyl)pyridin-2-yl moiety requires palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80-100°C) for efficient coupling with boronic acids. The steric bulk of -CF₃ may necessitate longer reaction times compared to non-fluorinated analogs .

Q. What strategies can resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies. For example, oxidative metabolites of similar compounds showed enhanced GSK-3β inhibition .
  • Structural Analog Testing : Compare activity of this compound with its 4-substituted isomer (e.g., 4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid, mp 287.5–293.5°C ) to isolate positional effects.

Q. How can computational modeling guide SAR studies for receptor targeting?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with target receptors (e.g., kinases). The benzoic acid moiety may form hydrogen bonds with catalytic lysine residues, while the trifluoromethyl group enhances hydrophobic pocket binding .
  • Free Energy Perturbation (FEP) : Quantify the impact of substituent changes (e.g., replacing -CF₃ with -CH₃) on binding affinity .

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